5-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole
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Overview
Description
1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- is a heterocyclic compound that features a triazole ring substituted with a 4-bromophenylmethylthio group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-triazole, 5-[[(4-bromophenyl)methyl]thio]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole, 5-[[(4-bromophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. For example, as a strigolactone biosynthesis inhibitor, it interferes with the biosynthesis of strigolactones by inhibiting key enzymes involved in the pathway, such as CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . This inhibition leads to increased shoot branching and other phenotypic changes in plants.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole, 5-[[(2-bromophenyl)methyl]thio]-: Similar structure but with a different position of the bromine atom.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with different substituents.
2-(4-Bromophenyl)-5-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-4-methylthiazole: A related compound with additional functional groups.
Uniqueness
1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
302804-67-7 |
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Molecular Formula |
C9H8BrN3S |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
InChI Key |
MFKCRIBACYXHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)Br |
Origin of Product |
United States |
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